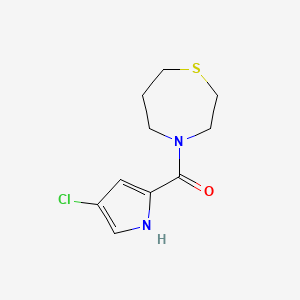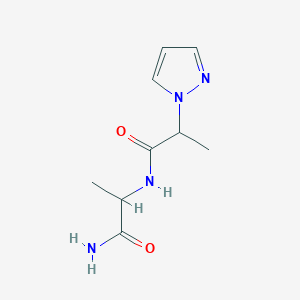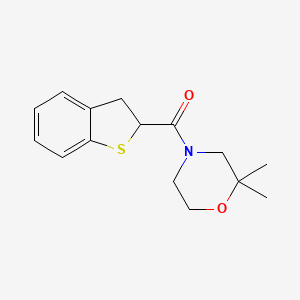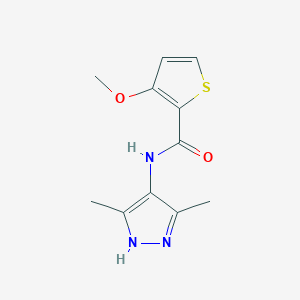
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as CPTM, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. CPTM is a heterocyclic compound that contains both a pyrrole and a thiazepane ring in its structure. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially improve cognitive function in patients with Alzheimer's disease. In vivo studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone exhibits antitumor activity in mouse models of lung and breast cancer.
实验室实验的优点和局限性
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields of scientific research. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, including the development of new derivatives with improved antitumor activity and the investigation of its potential as a treatment for Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone and its potential applications in other fields of scientific research.
合成方法
The synthesis of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been achieved by several methods, including the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-carbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-amine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The yield of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone from these methods has been reported to be around 70-80%.
科学研究应用
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. The compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In addition, (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
属性
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-6-9(12-7-8)10(14)13-2-1-4-15-5-3-13/h6-7,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGCSVOKDZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
